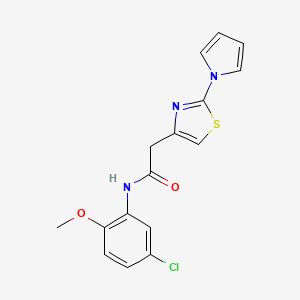
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide, also known as CPTH6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH6 is known to inhibit the activity of histone acetyltransferases (HATs), which are enzymes involved in the acetylation of histones, a process that regulates gene expression. In
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Activity
Some acetamido pyrrolyl azoles derivatives have been synthesized and tested for their antimicrobial activities, showing promising antibacterial activity against pathogens such as K. pneumoniae and antifungal activity against P. chrysogenum. These findings suggest that compounds with acetamido pyrrolyl structures could serve as effective antimicrobial agents in combating infections caused by these microorganisms (Sowmya et al., 2017).
Anti-inflammatory Activities
Similarly structured compounds, specifically nitro substituted acetamido pyrrolyl thiazoles, have exhibited significant anti-inflammatory activities. This suggests that compounds within this chemical framework have the potential to be developed into new anti-inflammatory drugs, offering therapeutic benefits for conditions characterized by inflammation (Sowmya et al., 2017).
Anticancer Properties
- Anticancer Activities: Novel 2-chloro N-aryl substitutedacetamide derivatives of oxadiazole-thiols have been synthesized and screened for their cytotoxicity on various cancer cell lines, including PANC-1, HepG2, and MCF7. The study found some compounds displaying high cytotoxicity, suggesting the potential of such chemical structures in anticancer drug development (Vinayak et al., 2014).
Enzyme Inhibition for Disease Treatment
- PI3K/mTOR Dual Inhibitors: Compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been investigated for their potent inhibition of PI3Kα and mTOR, crucial enzymes involved in cell growth and survival. This inhibition activity suggests the potential application of structurally similar compounds in treating diseases where PI3Kα and mTOR are implicated, such as cancer (Stec et al., 2011).
Agricultural Applications
- Herbicide Development: Chloroacetamides like alachlor and metazachlor have been used as selective herbicides to control annual grasses and broad-leaved weeds in various crops. This application demonstrates the potential of chloroacetamide derivatives in agricultural settings for weed control, suggesting that compounds with similar structures could be explored for herbicidal properties (Weisshaar & Böger, 1989).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-22-14-5-4-11(17)8-13(14)19-15(21)9-12-10-23-16(18-12)20-6-2-3-7-20/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLPJMPLVMJXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2921631.png)
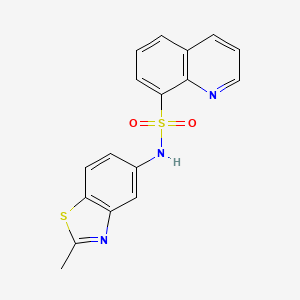
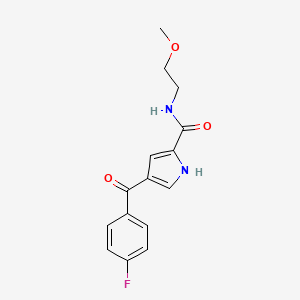
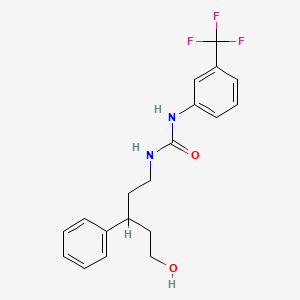
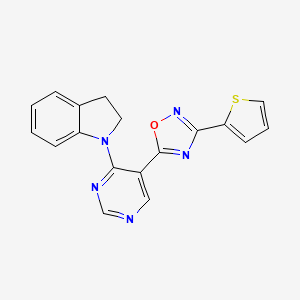
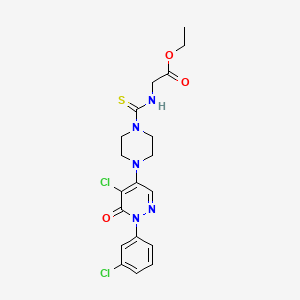
![6-(Hydroxymethyl)-9-methyl-2-(4-methylphenyl)-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2921642.png)
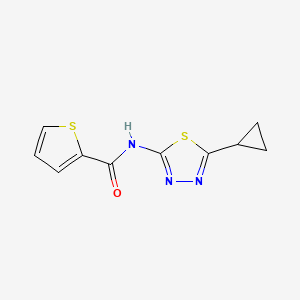
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2921648.png)
![Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2921649.png)
![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/no-structure.png)
![2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921651.png)
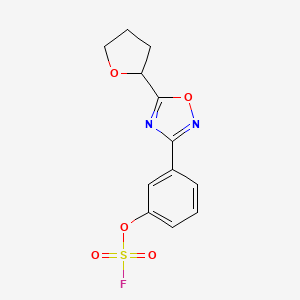
![3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921653.png)